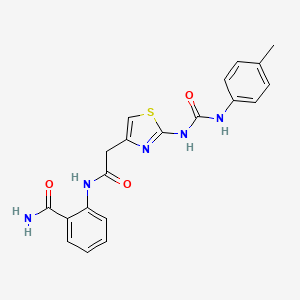

2-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide

Description

2-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide is a benzamide derivative featuring a thiazole-urea scaffold. Its molecular structure integrates a p-tolyl-substituted urea moiety linked to a thiazole ring, which is further connected via an acetamido bridge to a benzamide core. Its structural complexity allows for specific interactions with biological targets, such as hydrogen bonding via the urea group and hydrophobic interactions through the p-tolyl and benzamide groups.

Properties

IUPAC Name |

2-[[2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3S/c1-12-6-8-13(9-7-12)22-19(28)25-20-23-14(11-29-20)10-17(26)24-16-5-3-2-4-15(16)18(21)27/h2-9,11H,10H2,1H3,(H2,21,27)(H,24,26)(H2,22,23,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWSOWCUJWJAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide is a complex organic compound with a structure that includes a thiazole ring, a urea derivative, and a benzamide group. The thiazole family is known for diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. The p-tolyl group enhances its lipophilicity, which can improve its bioavailability and interaction with biological targets.

Potential Applications

This compound has several applications across different fields and exhibits significant biological activity, particularly in antimicrobial and antitumor contexts. Studies have indicated that derivatives of thiazole compounds often show potent activity against various pathogens and cancer cell lines. For instance, related thiazole derivatives have demonstrated trypanocidal activity with IC50 values in the low micromolar range. The specific biological mechanisms are still under investigation but are believed to involve interference with cellular processes in target organisms.

Interaction studies often employ techniques such as molecular docking simulations and in vitro assays to assess binding affinities and biological efficacy against various targets. Preliminary findings suggest that the compound may interact with specific enzymes or receptors involved in disease processes.

Structural Similarities

Several compounds share structural similarities with this compound, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters | Thiazole derivative | Exhibits distinct hydrazone functionality |

| 4-Phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles | Thiazole derivative | Similar hydrazone structure but different substituents |

| 4-Amino-thiazole derivatives | Simple thiazole | Lacks complex substituents like urea or benzamide |

Mechanism of Action

The mechanism of action of 2-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the p-Tolylureido group play crucial roles in binding to these targets, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its pharmacological and physicochemical properties, this compound is compared with three analogous benzamide derivatives from recent literature. Key differences in substituents, scaffold modifications, and bioactivity are highlighted below.

Compound A: 4-((((4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)amino)benzamide

- Structure : Replaces the thiazole-urea group with a triazole-thioether moiety and incorporates a pyridinyl substituent.

- Molecular Weight : 394.453 g/mol (vs. ~425 g/mol for the target compound).

- Pharmacological Activity : Demonstrates moderate antimicrobial activity against Gram-positive bacteria but lacks kinase inhibition properties .

- Key Difference : The triazole ring and pyridinyl group enhance solubility but reduce target specificity compared to the thiazole-urea scaffold.

Compound B: N-(2-(3-(3,4-Difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide

- Structure : Features a difluorophenyl-urea group linked to an ethyl chain and an imidazole-substituted benzamide.

- Pharmacological Activity : Shows potent inhibitory effects on inflammatory cytokines (e.g., TNF-α) due to the electron-withdrawing fluorine atoms enhancing urea stability .

- Key Difference : The ethyl spacer and imidazole ring improve membrane permeability but introduce metabolic instability in vivo.

Compound C: 4-(2-((7-Phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide

- Structure : Contains a fused imidazo-triazol ring system instead of thiazole, with a phenyl group at position 5.

- Pharmacological Activity : Exhibits anticancer activity (IC₅₀ = 1.2 µM against breast cancer cells) attributed to the fused heterocyclic system enhancing DNA intercalation .

- Key Difference : The rigid fused-ring system limits conformational flexibility, reducing adaptability to diverse kinase binding pockets.

Comparative Data Table

Discussion of Structural and Functional Divergence

- Thiazole vs. Triazole/Imidazole : The thiazole-urea group in the target compound provides balanced hydrogen-bonding capacity and metabolic stability, whereas triazole/imidazole derivatives prioritize solubility or DNA interaction at the cost of selectivity .

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in Compound B) enhance urea stability but may increase toxicity. The p-tolyl group in the target compound optimizes hydrophobic binding without excessive steric hindrance .

- Scaffold Rigidity : The fused-ring system in Compound C restricts adaptability, making it less versatile for kinase inhibition compared to the flexible thiazole-acetamido linker in the target compound .

Biological Activity

The compound 2-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide is a complex organic molecule that belongs to the thiazole family, which is well-known for its diverse biological activities. This compound features a thiazole ring, a urea derivative, and a benzamide group, contributing to its potential therapeutic applications. The presence of the p-tolyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have shown activity against various pathogens, with some derivatives demonstrating trypanocidal activity with IC50 values in the low micromolar range. This suggests that this compound may also possess similar antimicrobial efficacy due to its structural characteristics.

Antitumor Activity

Thiazole derivatives are also noted for their anticancer properties. Preliminary studies suggest that this compound could inhibit cancer cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against several cancer cell lines, with IC50 values indicating potent activity. The specific mechanisms of action are still under investigation but may involve interference with cellular processes critical for cancer cell survival .

Enzyme Inhibition

The compound is being explored for its potential as an enzyme inhibitor. Thiazole derivatives have been shown to interact with various enzymes, potentially leading to therapeutic effects in diseases such as cancer and neurodegenerative disorders. The mechanism may involve binding to active sites on enzymes, thereby inhibiting their function and disrupting disease pathways .

Synthesis and Evaluation

The synthesis of this compound typically involves several steps starting from thiazole ring formation through methods like Hantzsch thiazole synthesis. The evaluation of biological activity often includes in vitro assays to determine IC50 values against specific cell lines or pathogens.

Table: Summary of Biological Activities

| Activity Type | Observed Effects | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against various pathogens | Low micromolar range |

| Antitumor | Cytotoxicity in cancer cell lines | Varies (e.g., 5.91 µM in MCF-7 cells) |

| Enzyme Inhibition | Potential inhibition of key enzymes | Under investigation |

While specific mechanisms for this compound are not fully elucidated, related thiazole compounds have shown that their biological activity may involve:

- Interference with cellular processes: This may include apoptosis induction in cancer cells.

- Enzyme inhibition: Compounds may bind to enzymatic active sites, blocking substrate access and inhibiting function.

Q & A

Q. What are the established synthetic routes for 2-(2-(2-(3-(p-Tolyl)ureido)thiazol-4-yl)acetamido)benzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A general method includes:

Thiazole ring formation : Reacting substituted thioureas with α-halo ketones or esters under reflux in ethanol with glacial acetic acid as a catalyst .

Acetamido-benzamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the thiazole intermediate to benzamide derivatives.

Optimization strategies :

- Control reaction temperature (e.g., reflux at 80°C for 4 hours) to minimize side products .

- Use anhydrous solvents (e.g., absolute ethanol) to prevent hydrolysis of intermediates .

- Monitor reaction progress via TLC or HPLC to isolate high-purity products (>95%) .

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Answer: Key techniques include:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., thiazole protons at δ 7.2–7.5 ppm, benzamide carbonyl at ~168 ppm) .

- Mass spectrometry (MS) : High-resolution MS (e.g., EI-MS at 70 eV) to validate molecular weight (e.g., observed m/z 311 [M+1] vs. calculated 310.3 g/mol) .

- Elemental analysis : Ensure C, H, N, and S percentages align with theoretical values (e.g., C: 42.57%, N: 18.05%) .

Q. How can researchers conduct preliminary bioactivity screening for this compound?

Answer:

- Antimicrobial assays : Use broth microdilution (MIC tests) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Controls : Include standard drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?

Answer:

- Modify substituents : Replace the p-Tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess changes in antimicrobial potency .

- Thiazole ring substitution : Introduce halogens (e.g., Cl, F) at the 4-position to improve metabolic stability .

- Data analysis : Compare IC values across derivatives using ANOVA to identify statistically significant trends .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action?

Answer:

- Enzyme inhibition assays : Test against target enzymes (e.g., topoisomerase II for anticancer activity) using fluorometric substrate cleavage assays .

- Gene expression profiling : Use RNA-seq or qPCR to identify differentially expressed genes in treated vs. untreated cells .

- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding interactions with protein targets (e.g., kinase domains) .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Answer:

- Variable factors to assess :

- Assay conditions (e.g., pH, serum content in cell culture media) .

- Compound solubility (use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts) .

- Structural analogs: Compare bioactivity of closely related derivatives (e.g., thiazole vs. oxazole analogs) .

- Meta-analysis : Pool data from multiple studies to identify consensus trends or outliers .

Q. What methodologies are suitable for studying the compound’s environmental fate and ecotoxicological impact?

Answer:

- Degradation studies : Expose the compound to UV light or microbial consortia, and monitor degradation products via LC-MS .

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to assess acute toxicity (EC) .

- Partition coefficients : Measure log (octanol-water) to predict bioaccumulation potential .

Q. How can computational modeling enhance the understanding of this compound’s properties?

Answer:

- QSAR modeling : Develop quantitative structure-activity relationship models to predict bioactivity based on molecular descriptors (e.g., logP, polar surface area) .

- ADMET prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles .

- Molecular dynamics simulations : Study conformational stability in aqueous vs. lipid bilayer environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.